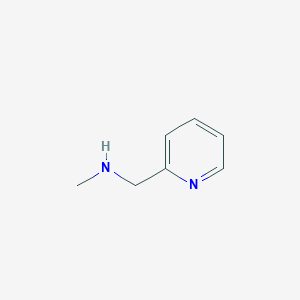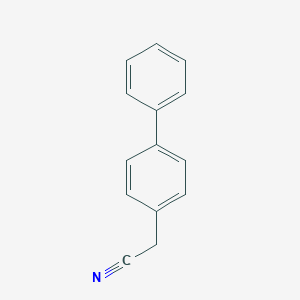
4-联苯乙腈
描述
4-Biphenylacetonitrile is a chemical compound that is structurally characterized by the presence of a biphenyl moiety linked to an acetonitrile group. While the provided papers do not directly discuss 4-Biphenylacetonitrile, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 4-Biphenylacetonitrile.
Synthesis Analysis
The synthesis of related arylacetonitriles is well-documented. For instance, the synthesis of 4-Phenyl-3-oxobutanenitrile involves the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . Similarly, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from vanillin involves multiple steps, including protection, reduction, chloridization, and nitrilation . These methods could potentially be adapted for the synthesis of 4-Biphenylacetonitrile by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of arylacetonitriles can be studied using various spectroscopic techniques. For example, the IR spectra and structure of (4-nitrophenyl)acetonitrile and its carbanion were studied using quantitative IR spectra and ab initio force field calculations . The conversion of the molecule to a carbanion results in significant spectral and structural changes. These findings suggest that the molecular structure of 4-Biphenylacetonitrile could also be studied using similar methods to understand its electronic and geometric properties.
Chemical Reactions Analysis
Arylacetonitriles participate in various chemical reactions. Nitrophenylacetonitriles, for example, can act as nucleophiles in organocatalytic Michael additions to alpha,beta-unsaturated aldehydes . The presence of a nitro group on the phenyl ring serves as a temporary activating group, allowing for further transformations. This indicates that 4-Biphenylacetonitrile may also undergo similar nucleophilic addition reactions, depending on the presence of activating or deactivating groups on the biphenyl ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylacetonitriles can be influenced by their molecular structure. The molecular complexes of biphenyl-4,4'-dicarbonitrile with metal chlorides show different physical properties and catalytic activities in polymerization reactions . This suggests that the physical properties of 4-Biphenylacetonitrile could be modified by forming complexes with metals or other chemical entities. Additionally, the biotransformation of 4-hydroxyphenylacetonitrile to 4-hydroxyphenylacetic acid using whole cell arylacetonitrilase demonstrates the potential for enzymatic reactions involving arylacetonitriles .
科学研究应用
电化学研究
4-联苯乙腈衍生物在电化学领域得到了广泛研究。例如,在乙腈溶液中,对二苯胺衍生物的电化学氧化机制进行了细致的研究,包括4-氨基二苯胺。伏安法和控制电位电解等技术揭示了一个复杂的氧化过程,涉及质子的排出和氧化产物的聚合,突显了这些化合物在电化学系统中复杂的氧化还原行为(Saber, Farsang, & Ladányi, 1972)。
光催化反应
4-联苯乙腈已被用于光催化反应。研究表明,在乙腈中,4-氯-N,N-二甲基苯胺在存在苯和各种烯烃的情况下,当受到照射时可以发生杂离子去卤反应。这个过程形成了4-(二甲基氨基)联苯等产物,标志着4-联苯乙腈在光化学合成应用中的实用性(Fagnoni, Mella, & Albini, 1999)。
芳基和烷基苯胺的合成
在芳香烃和烯烃的存在下,在乙腈中对卤代苯胺进行光杂解反应已被研究,导致芳基和烷基苯胺的形成。这种合成途径涉及4-氟苯胺的去卤反应和随后的阳离子捕获,突显了4-联苯乙腈在这些有价值的化学实体的高效生产中的作用(Fagnoni, Mella, & Albini, 1999)。
烷基卤化物和磺酸酯的氰化
4-联苯乙腈的另一个重要应用是使用三甲基硅氰化物对烷基卤化物和磺酸酯进行氰化。已经证明这种方法可以产生各种腈化合物,产率良好至优良,突显了4-联苯乙腈在合成化学中的多功能性和高效性(Yabe, Mizufune, & Ikemoto, 2009)。
化学反应性和合成
4-联苯乙腈表现出显著的化学反应性,在各种合成途径中作为前体。例如,使用苯乙腈开发了一种新的合成路线,用于合成一种抗炎镇痛药物,展示了该化合物在药物化学中的实用性(Yong, 2001)。
安全和危害
属性
IUPAC Name |
2-(4-phenylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZCNGTZJWZAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185492 | |
| Record name | 4-Cyanomethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylacetonitrile | |
CAS RN |
31603-77-7 | |
| Record name | NSC 114981 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031603777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Biphenylacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyanomethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Biphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


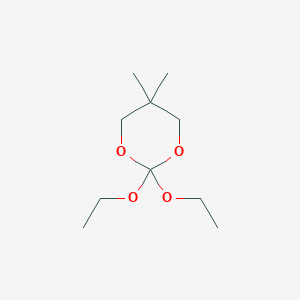
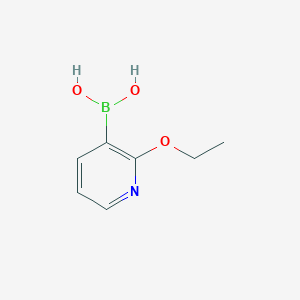

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)
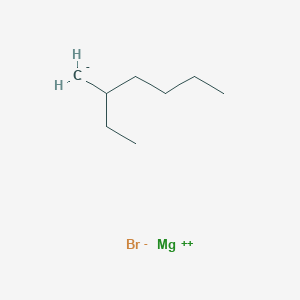
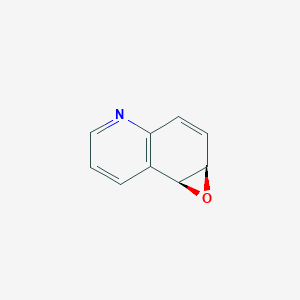



![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)
